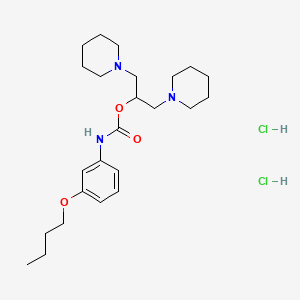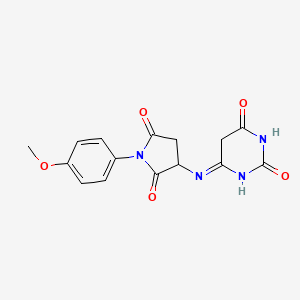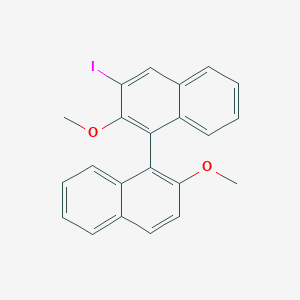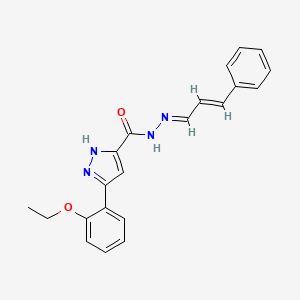![molecular formula C20H20N4O5S B11978420 methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE is a complex organic compound with the molecular formula C20H20N4O5S and a molecular weight of 428.47 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions . The resulting triazole intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde to form the desired compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- ME 4-(((3-MERCAPTO-5(2,4-DICHLORO-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE
- ME 4-(((3-MERCAPTO-5(2-METHOXYPHENYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE
- ME 4-(((3-MERCAPTO-5(4-METHOXYPHENYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE
Uniqueness
ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C20H20N4O5S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[5-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-26-15-9-14(10-16(27-2)17(15)28-3)18-22-23-20(30)24(18)21-11-12-5-7-13(8-6-12)19(25)29-4/h5-11H,1-4H3,(H,23,30)/b21-11+ |
Clave InChI |
QCXVLIINJZSEJL-SRZZPIQSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11978346.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide](/img/structure/B11978353.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)
![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)

![Isobutyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978377.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11978382.png)
![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)

![Allyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978391.png)

